Copper(I) trifluoromethanesulfonate toluene complex (2:1), 98%

説明

Copper(I) trifluoromethanesulfonate toluene complex serves as a vital coupling reagent for photo reactions . It is also used in the preparation of polycyclic furans and butyrolactones . Further, it is used as a reagent for the preparation of beta-lactam from beta-amino thiol-esters .

The complex is also known by other names such as CuOTf-toluene, Copper(I) triflate toluene complex, Cuprous trifluoromethanesulfonate toluene complex, and Trifluoromethanesulfonic acid copper(I) salt toluene complex .

Molecular Structure Analysis

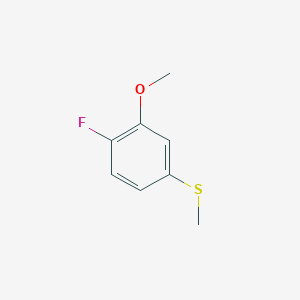

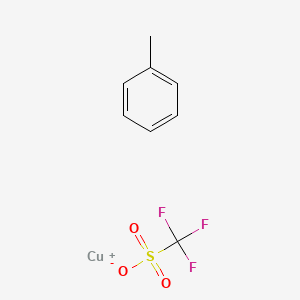

The linear formula of the Copper(I) trifluoromethanesulfonate toluene complex is (CF3SO3Cu)2 · C6H5CH3 . The molecular weight of the complex is 517.37 . The complex has a CAS Number of 48209-28-5 .Chemical Reactions Analysis

The Copper(I) trifluoromethanesulfonate toluene complex is used as a vital coupling reagent for photo reactions . It is also used in the preparation of polycyclic furans and butyrolactones . Further, it is used as a reagent for the preparation of beta-lactam from beta-amino thiol-esters .Physical And Chemical Properties Analysis

The Copper(I) trifluoromethanesulfonate toluene complex appears as a white to cream or pale yellow or pale brown or grey crystalline solid . It is soluble in toluene .科学的研究の応用

Catalyst for Cross-Coupling Reactions

Copper(I) trifluoromethanesulfonate toluene complex is a copper-based catalyst used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Preparation of Polycyclic Furans

This compound is used in the preparation of polycyclic furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen. Polycyclic furans have multiple furan rings and are used in various fields, including pharmaceuticals and materials science.

Synthesis of Butyrolactones

Copper(I) trifluoromethanesulfonate toluene complex is also used in the synthesis of butyrolactones . Butyrolactones are a class of organic compounds that are used in the synthesis of various pharmaceuticals and bioactive compounds.

Preparation of Beta-Lactam Compounds

This compound is used as a reagent for the preparation of beta-lactam from beta-amino thiol-esters . Beta-lactams are a class of antibiotics that include penicillins, cephalosporins, and carbapenems. These are widely used in the treatment of bacterial infections.

Photo Reactions

Copper(I) trifluoromethanesulfonate toluene complex serves as a vital coupling reagent for photo reactions . Photo reactions are chemical reactions that are triggered by light, and they are used in various fields, including photovoltaics and photochemistry.

Green Chemistry

This compound is aligned with the principles of green chemistry . Green chemistry, also known as sustainable chemistry, is an area of chemistry that focuses on designing products and processes that minimize the use and generation of hazardous substances.

Safety and Hazards

The Copper(I) trifluoromethanesulfonate toluene complex is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and avoid breathing dust/fume/gas/mist/vapours/spray . Wearing protective gloves/protective clothing/eye protection/face protection is advised .

作用機序

Target of Action

The primary target of the Copper(I) trifluoromethanesulfonate toluene complex is the chemical bonds in organic compounds. It acts as a catalyst in various chemical reactions, particularly in photo reactions .

Mode of Action

The Copper(I) trifluoromethanesulfonate toluene complex interacts with its targets by facilitating the breakage and formation of chemical bonds . As a catalyst, it speeds up the reaction rate without being consumed in the process .

Biochemical Pathways

The complex is involved in the synthesis of polycyclic furans and butyrolactones . It also plays a crucial role in the preparation of beta-lactam from beta-amino thiol-esters , which are key components in many antibiotics.

Pharmacokinetics

Instead, it remains unchanged throughout the reaction and can be recovered afterwards .

Result of Action

The action of the Copper(I) trifluoromethanesulfonate toluene complex results in the formation of new organic compounds, such as polycyclic furans, butyrolactones, and beta-lactam . These compounds have various applications, including in pharmaceuticals and materials science.

Action Environment

The efficacy and stability of the Copper(I) trifluoromethanesulfonate toluene complex can be influenced by environmental factors. It is soluble in toluene , which is often used as the reaction medium. The complex is sensitive to air and moisture , so reactions involving this catalyst should be carried out under an inert atmosphere to prevent degradation.

特性

IUPAC Name |

copper(1+);toluene;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.CHF3O3S.Cu/c1-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7;/h2-6H,1H3;(H,5,6,7);/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNHVMNLOAYHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8CuF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)

![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)